molecular formula C19H29N3O2S B2643186 N-cyclododecyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-29-4

N-cyclododecyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2643186
CAS No.: 497072-29-4
M. Wt: 363.52
InChI Key: YXBHYSFAFZTGOX-UHFFFAOYSA-N
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Description

N-cyclododecyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound offered for research use only. It is not intended for diagnostic or therapeutic applications. This molecule is built on the 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. Scientific literature indicates that derivatives of this core structure have been synthesized and investigated for significant pharmacological activities, including serving as novel anti-inflammatory agents and exhibiting potent antioxidant and cytotoxic effects in vitro . The incorporation of the lipophilic cyclododecyl group via a carboxamide linkage at the 6-position is a strategic modification that may influence the compound's bioavailability, membrane permeability, and interaction with biological targets. Researchers can explore this molecule as a key intermediate or a novel chemical entity in drug discovery programs, particularly for developing potential treatments for inflammatory conditions, cancer, or oxidative stress-related disorders. Its specific mechanism of action and research applications are subjects for further investigation.

Properties

IUPAC Name

N-cyclododecyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2S/c23-17(16-14-20-19-22(18(16)24)12-13-25-19)21-15-10-8-6-4-2-1-3-5-7-9-11-15/h14-15H,1-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBHYSFAFZTGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclododecyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclododecyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Properties

Thiazolo[3,2-a]pyrimidine derivatives are known for their anticancer potential. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate high activity against human lung adenocarcinoma (A549), breast carcinoma (MCF-7), and cervical cancer (HeLa) cell lines. Specifically, one derivative exhibited an IC50 value of 2.2 μM against A549 cells and 5.6 μM against HeLa cells, indicating potent anticancer effects .

Antimicrobial Activity

N-cyclododecyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has also shown promising antibacterial properties. Compounds from this class have been evaluated for their effectiveness against various bacterial strains, demonstrating moderate to high activity levels . The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cellular processes.

Antidiabetic Effects

Recent studies suggest that thiazolo[3,2-a]pyrimidine derivatives may possess antidiabetic properties by acting as inhibitors of key enzymes involved in glucose metabolism. This potential application is particularly relevant given the rising prevalence of diabetes worldwide .

Mechanistic Insights

The biological activities of this compound are often linked to its ability to interact with specific molecular targets:

  • Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Molecular docking studies have indicated that these compounds bind effectively to the enzyme's active site .
  • Receptor Modulation : The compound may act as a positive allosteric modulator at certain receptors, enhancing their activity and providing therapeutic benefits in neurological disorders .

Several case studies highlight the efficacy of thiazolo[3,2-a]pyrimidine derivatives:

  • Study on Anticancer Activity : A study demonstrated that a specific derivative showed cytotoxicity against M-HeLa cells that was twice as effective as the standard drug Sorafenib .
  • Evaluation of Antimicrobial Activity : Another investigation assessed various thiazolo[3,2-a]pyrimidines for their antibacterial properties against Gram-positive and Gram-negative bacteria, revealing significant activity .

Mechanism of Action

The mechanism of action of N-cyclododecyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Physical and Spectroscopic Properties

Compound Substituents (R) Yield (%) m.p. (°C) Notable IR/NMR Features Reference
Target Compound N-cyclododecyl - - Expected NH stretch ~3350 cm⁻¹ (IR) -
5-(4-Methoxyphenyl)-N-phenyl 5-(4-OMePh), N-Ph - - NH resonance ~8.10 ppm (¹H NMR)
Ethyl 5-(4-BrPh)-7-methyl-3-oxo 5-(4-BrPh), ethyl ester 78 427–428 C=O stretch ~1630 cm⁻¹; Br enhances π-halogen interactions in crystals
4e (Ethyl 5-aryl) 5-(2,3-methylenedioxyPh) 52 210–212 OH stretch ~3356 cm⁻¹; aromatic protons 6.69–7.35 ppm
4h (Ethyl 5-ClPh) 5-(3,4-Cl₂Ph) 32 240–241 Cl substituents increase m.p. and lipophilicity
  • Cyclododecyl Impact : The bulky cyclododecyl group likely reduces solubility in polar solvents compared to phenyl or ethyl substituents but may enhance membrane permeability in biological systems.
  • Crystallography : Derivatives with halogen substituents (e.g., Br in ) exhibit π-halogen interactions, stabilizing crystal packing. The cyclododecyl group’s flexibility may lead to less ordered crystalline structures .

Biological Activity

N-cyclododecyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that belongs to the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, including its potential therapeutic applications and mechanisms of action.

Anticancer Properties

Thiazolo[3,2-a]pyrimidines have been studied for their anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : this compound demonstrated potent cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines in vitro. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown that thiazolo[3,2-a]pyrimidine derivatives possess antibacterial and antifungal activities. Specifically:

  • Antibacterial Effects : The compound has displayed activity against Gram-positive and Gram-negative bacteria, suggesting it could be a candidate for developing new antibiotics .
  • Antifungal Properties : In vitro tests have indicated that certain derivatives are effective against various fungal strains, positioning them as potential antifungal agents .

Other Biological Activities

In addition to anticancer and antimicrobial properties, this compound has been evaluated for other biological activities:

  • Antidiabetic Activity : Some thiazolo[3,2-a]pyrimidine derivatives have shown promise as antidiabetic agents by improving insulin sensitivity and glucose uptake in cellular models .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects due to modulation of NMDA receptors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and microbial survival.
  • Receptor Modulation : It may modulate neurotransmitter receptors such as NMDA receptors, which are implicated in neurodegenerative diseases.
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways.

Study 1: Anticancer Activity Evaluation

In a study published by the Beilstein Journal of Organic Chemistry, thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity. The leading compounds showed IC50 values significantly lower than standard chemotherapy agents against MCF-7 and HeLa cells .

Study 2: Antimicrobial Efficacy

A research article highlighted the synthesis of various thiazolo[3,2-a]pyrimidine derivatives and their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as templates for developing new antibiotics .

Q & A

Basic: What are the common synthetic routes for N-cyclododecyl-thiazolo[3,2-a]pyrimidine derivatives, and how do reaction conditions influence yields?

Methodological Answer:
The synthesis typically involves cyclocondensation of thiazole precursors with carbonyl-containing reagents. For example, refluxing 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride (1:1) yields carboxamide derivatives . Key factors affecting yields include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .
  • Catalysts : Sodium acetate facilitates deprotonation and cyclization .
  • Temperature : Prolonged reflux (8–10 hours) ensures complete ring closure .
    Typical yields range from 70–78% under optimized conditions.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing thiazolo[3,2-a]pyrimidine stereochemistry?

Methodological Answer:

  • X-ray diffraction (XRD) : Resolves stereochemistry via precise bond angle/planarity measurements. For instance, deviations of ~0.224 Å from the pyrimidine ring plane confirm non-planar conformations . SHELX programs are standard for refinement, with hydrogen atoms modeled using riding approximations .
  • NMR : 1^1H and 13^{13}C NMR identify substituent effects on chemical shifts (e.g., deshielding of carbonyl carbons at δ ~165–170 ppm) .
  • IR spectroscopy : Confirms carboxamide C=O stretches (~1680 cm1^{-1}) and thiazole C-S vibrations (~690 cm1^{-1}) .

Advanced: How can researchers resolve contradictions between computational geometry predictions and experimental XRD data for thiazolo[3,2-a]pyrimidine derivatives?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., solvation vs. crystal packing). To address this:

Validate computational models : Use higher-level theory (DFT with B3LYP/6-311+G(d,p)) and compare electrostatic potential maps with XRD electron density .

Refine XRD data : Check for overfitting using SHELXL’s Rfree and residual density maps .

Consider environmental effects : Molecular mechanics simulations can model crystal packing forces that distort gas-phase-optimized geometries .

Advanced: What strategies optimize crystallization of thiazolo[3,2-a]pyrimidine derivatives for non-centrosymmetric crystal engineering?

Methodological Answer:
Non-centrosymmetric crystals are critical for nonlinear optical applications. Strategies include:

  • Introducing chiral centers : Use enantiopure cyclododecyl groups to induce asymmetric packing .
  • Hydrogen bond design : Substituents like hydroxyl or methoxy groups form directional C–H···O/N interactions, favoring polar space groups (e.g., P21_1) .
  • Solvent selection : Slow evaporation of ethyl acetate/ethanol (3:2) produces high-quality single crystals with minimized twinning .

Advanced: How do intermolecular hydrogen bonding patterns influence the physicochemical properties of thiazolo[3,2-a]pyrimidine crystals?

Methodological Answer:
Hydrogen bonding governs solubility, thermal stability, and bioactivity:

  • Crystal packing : Bifurcated C–H···O bonds create chains along the c-axis, enhancing thermal stability (e.g., melting points >420 K) .
  • Solubility : Carboxylic acid substituents form dimeric O–H···O interactions, reducing aqueous solubility but improving lipid membrane permeability .
  • Graph set analysis : Use Etter’s notation to classify motifs (e.g., R_2$$^2(8) rings) and predict supramolecular reactivity .

Basic: What are the key challenges in purifying thiazolo[3,2-a]pyrimidine carboxamides, and how are they addressed?

Methodological Answer:
Common challenges include:

  • Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted aldehydes .
  • Polymorphism : Recrystallization from ethanol/acetone mixtures isolates the most thermodynamically stable form .
  • Hygroscopicity : Lyophilization avoids hydrate formation in carboxamide derivatives .

Advanced: How can researchers leverage SHELX and WinGX for high-throughput crystallographic analysis of thiazolo[3,2-a]pyrimidine derivatives?

Methodological Answer:

  • Data reduction : Use SHELXC/D/E for rapid phase determination in pipelines .
  • Refinement : SHELXL’s restraints (e.g., DFIX for bond lengths) improve convergence for poorly diffracting crystals .
  • Visualization : WinGX’s ORTEP module generates publication-ready thermal ellipsoid diagrams and packing diagrams .

Advanced: What role do substituents play in modulating the biological activity of thiazolo[3,2-a]pyrimidine-6-carboxamides?

Methodological Answer:

  • Electron-withdrawing groups (e.g., F, Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Bulky alkyl chains (e.g., cyclododecyl) : Improve metabolic stability by shielding the carboxamide moiety from hydrolysis .
  • Methoxy groups : Increase bioavailability via π-π stacking with aromatic residues in target proteins .

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